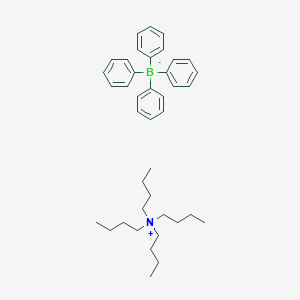

Tetrabutylammonium tetraphenylborate

Description

Significance in Modern Chemical and Materials Science

The significance of tetrabutylammonium (B224687) tetraphenylborate (B1193919) stems from its versatility as a supporting electrolyte, phase-transfer catalyst, and a component in advanced materials. chemimpex.com In electrochemistry, it is frequently used as a supporting electrolyte in non-aqueous solutions to increase conductivity and minimize migration effects for the species under investigation. The large electrochemical window of its ions makes it suitable for studying a wide range of redox processes. researchgate.net Its role as a "reference" electrolyte is also crucial in conductometric studies for evaluating the limiting ionic conductivities of other ions in various solvents. researchgate.netacs.org

In organic synthesis, it functions as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases, which can enhance reaction rates and yields. chemimpex.com The compound is also integral to the field of analytical chemistry, particularly in the development of ion-selective electrodes (ISEs). researchgate.net It can be incorporated into the membrane of these sensors to facilitate ion transport and improve selectivity. researchgate.netnsf.gov

In materials science, researchers utilize tetrabutylammonium tetraphenylborate in the creation of novel materials. chemimpex.com Its applications include the formulation of ionic liquids and polymer composites with enhanced thermal stability and conductivity. chemimpex.com More recently, the tetraphenylborate anion has been used as a building block for creating metal-organic frameworks (MOFs) that function as versatile solid-state electrolytes. nih.govrsc.org These MOFs exhibit high ionic conductivity for various metal ions, including Li⁺, Na⁺, and Mg²⁺, which is a critical development for next-generation solid-state batteries. nih.govrsc.org The compound is also identified as an electrotunable material used in the preparation of nanoplasmonic liquid mirrors. chemicalbook.com

Evolution of Research Perspectives

The scientific community's interest in tetraphenylborate salts began shortly after their synthesis, where they were initially recognized as effective precipitating agents for potassium ions. nist.gov Early research perspectives focused on the fundamental properties of tetrabutylammonium tetraphenylborate, particularly its behavior in solution. A key application that emerged from this period was its use as a reference electrolyte. researchgate.netacs.org The assumption that the large tetrabutylammonium cation and tetraphenylborate anion have similar sizes and mobilities in solution allowed chemists to estimate the contributions of individual ions to the total conductivity of an electrolyte solution. researchgate.net

As research progressed, the focus expanded from fundamental solution chemistry to practical applications in synthesis and analysis. The utility of quaternary ammonium (B1175870) salts as phase-transfer catalysts became a significant area of investigation, and tetrabutylammonium tetraphenylborate was explored in this context. chemimpex.com Simultaneously, its application in analytical chemistry grew, especially in the construction of potentiometric sensors like ion-selective electrodes. researchgate.net

The most recent evolution in research perspectives involves the integration of tetrabutylammonium tetraphenylborate into advanced functional materials. chemimpex.com The focus has shifted towards exploiting the unique properties of its ions to design materials with specific functions. A prime example is the development of tetraphenylborate-based anionic MOFs for solid-state electrolytes. nih.govrsc.org In this context, the tetraphenylborate anion's delocalized negative charge and large size lead to weak ion pairing, which facilitates high mobility for charge-carrying cations like Li⁺, resulting in impressive ionic conductivity and high transference numbers. nih.gov This modern research trajectory positions the compound as a key enabler for innovations in energy storage and advanced electronics.

Scope of Academic Inquiry

The academic inquiry into tetrabutylammonium tetraphenylborate is broad, spanning multiple sub-disciplines of chemistry. Key areas of investigation include its electrochemical behavior, its role in analytical methodologies, and its application in the synthesis of new materials.

Electrochemical and Physicochemical Studies: A significant body of research is dedicated to understanding the thermodynamic and transport properties of this salt in various non-aqueous solvents. researchgate.net Conductometric investigations are frequently performed to determine limiting molar conductivities and ion association constants in solvents like methanol, acetone (B3395972), and acetonitrile (B52724). researchgate.net These studies are fundamental to understanding ion-ion and ion-solvent interactions. acs.org The compound serves as a benchmark for such studies due to its use as a reference electrolyte. researchgate.net

Analytical Chemistry Applications: Research in this area focuses on the development of chemical sensors. For instance, tetrabutylammonium tetraphenylborate is used in the fabrication of ion-selective electrodes for the potentiometric determination of various quaternary ammonium cations. researchgate.net The performance of such electrodes, including their selectivity and response range, is a subject of detailed academic study.

Materials Science and Catalysis: The compound is investigated for its role as a catalyst in polymerization and other organic reactions. Research findings have detailed its effectiveness in improving the mechanical properties of polymer blends. For example, its use as a catalyst in polylactide (PLA) blends has been shown to significantly improve tensile and impact strength by facilitating copolymer formation and enhancing interfacial adhesion. A major contemporary focus is on creating novel solid-state electrolytes. Research has demonstrated that MOFs constructed with tetraphenylborate-derived ligands can act as versatile and highly conductive solid electrolytes for a range of metal ions, a critical area of inquiry for battery technology. nih.govrsc.org

Table 2: Research Finding: Ionic Conductivity of a Tetraphenylborate-Based MOF (TB-MOF) with Various Metal Ions at Room Temperature

| Electrolyte System | Ionic Conductivity (S cm⁻¹) | Activation Energy (eV) |

|---|---|---|

| LiI@TB-MOF | 2.75 x 10⁻³ | 0.15 |

| LiBr@TB-MOF | 1.33 x 10⁻³ | - |

| LiCl@TB-MOF | 1.34 x 10⁻⁴ | - |

| LiClO₄@TB-MOF | 1.51 x 10⁻⁴ | - |

| LiOTf@TB-MOF | 2.66 x 10⁻⁵ | 0.22 |

Data sourced from a study on tetraphenylborate-based anionic metal-organic frameworks as solid electrolytes. nih.gov

Properties

IUPAC Name |

tetrabutylazanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCCBGAUZWZGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165858 | |

| Record name | Tetrabutylammonium tetraphenylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15522-59-5 | |

| Record name | Tetrabutylammonium tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15522-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015522595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium tetraphenylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Purity Assessment for Research Applications

Established Synthetic Routes

Metathesis Reactions with Sodium Tetraphenylborate (B1193919) and Tetrabutylammonium (B224687) Bromide

The synthesis of tetrabutylammonium tetraphenylborate is commonly achieved through a salt metathesis reaction, a straightforward and efficient method involving the exchange of ions between two soluble salt reactants to form a sparingly soluble product. wikipedia.orgmdpi.com This approach leverages the low solubility of the target compound in specific solvents, which drives the reaction to completion via precipitation. nist.gov The reaction involves combining aqueous solutions of sodium tetraphenylborate and a tetrabutylammonium salt, typically tetrabutylammonium bromide. unige.ch

The formation of tetrabutylammonium tetraphenylborate via this route is a classic example of an anion exchange or precipitation reaction. mdpi.comresearchgate.net The tetraphenylborate anion from sodium tetraphenylborate precipitates with the tetrabutylammonium cation in aqueous or alcoholic solutions. unige.ch The process begins with the preparation of separate solutions of the reactants, sodium tetraphenylborate and tetrabutylammonium bromide, in deionized water. mdpi.com

Upon mixing these two clear solutions, the tetrabutylammonium and tetraphenylborate ions combine, immediately forming a white precipitate of tetrabutylammonium tetraphenylborate. mdpi.com This precipitation is driven by the favorable formation of the product, which is significantly less soluble in water than the reactant salts (sodium tetraphenylborate, tetrabutylammonium bromide) or the other product (sodium bromide). The solid product can then be easily isolated from the solution by standard filtration techniques. mdpi.com

The optimization of this synthetic route focuses on maximizing yield and purity by controlling key reaction parameters. The reaction is typically performed at room temperature. mdpi.comnih.gov After the precipitation is complete, the solid product is collected by filtration and washed with deionized water to remove the soluble byproduct, sodium bromide, and any unreacted starting materials. mdpi.com

The collected precipitate is then dried at room temperature to yield the final product. mdpi.com For applications requiring higher purity, recrystallization from a suitable solvent, such as acetonitrile (B52724), can be performed. mdpi.comresearchgate.net This process has been reported to achieve yields in the range of 76-78%. mdpi.comresearchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Reactant 1 | Sodium Tetraphenylborate | mdpi.com |

| Reactant 2 | Tetrabutylammonium Bromide | wikipedia.org |

| Solvent | Deionized Water | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Isolation Method | Filtration | mdpi.com |

| Purification | Washing with deionized water; Recrystallization from acetonitrile | mdpi.com |

| Reported Yield | 76-78% | mdpi.comresearchgate.net |

Solvothermal Synthesis of Related Borate (B1201080) Compounds Using Tetrabutylammonium Precursors

While metathesis is standard for the title compound, tetrabutylammonium precursors are also integral to more complex syntheses of other borane (B79455) structures, such as in solvothermal processes. Solvothermal synthesis involves a chemical reaction in a closed, heated system, which can increase the solubility of reactants and allow for the formation of compounds that are inaccessible under standard conditions. unige.ch

A notable application of tetrabutylammonium precursors is in the novel solvothermal synthesis of tetrabutylammonium octahydrotriborate ((C4H9)4NB3H8 or TBAB3H8). unige.ch This process provides a reproducible and almost quantitative (>80% conversion) route starting from inexpensive sodium borohydride (B1222165). unige.ch The reaction is performed in an autoclave, a robust, closed system that contains any gaseous species formed and can increase the boiling point of the solvent. unige.ch The stability of TBAB3H8 under ambient conditions makes it a valuable intermediate for the synthesis of higher boranes. unige.ch

The rate-limiting step in this synthesis is the solubilization of sodium borohydride in the solvent, dichloromethane (B109758) (DCM). unige.ch The solvothermal method enhances this solubility and accelerates the reaction. unige.ch The precipitation of sodium chloride from the reaction mixture helps to drive the reaction towards the formation of the desired product. unige.ch

| Parameter | Condition | Source |

|---|---|---|

| Precursor | Sodium Borohydride (NaBH4) | unige.ch |

| Solvent | Dichloromethane (DCM) | unige.ch |

| Apparatus | Autoclave | unige.ch |

| Temperature | 80 °C | unige.ch |

| Reaction Time | 16 hours | unige.ch |

| Conversion Rate | >80% | unige.ch |

The tetrabutylammonium cation plays a crucial role in the synthesis of higher polyhedral boranes. researchgate.netresearchgate.net While not a catalyst in the classical sense of being regenerated in a cycle, its presence is essential for the reaction to proceed efficiently. Tetrabutylammonium bromide (TBAB) is widely recognized as an effective phase-transfer catalyst in numerous organic reactions. wikipedia.orgnih.gov

In the context of borane chemistry, the large, lipophilic tetrabutylammonium cation pairs with borane anions, such as the octahydrotriborate (B3H8⁻) anion, rendering them soluble in organic solvents like diglyme. researchgate.netresearchgate.net This is critical for subsequent reactions, for example, the dehydrocondensation of Bu4NB3H8 with diborane (B8814927) to form Bu4NB11H14, which proceeds in 75-85% yield. researchgate.net The tetrabutylammonium moiety facilitates the transport of the ionic borane species into the organic phase where the reaction occurs. Furthermore, it acts as a templating agent, stabilizing the forming polyhedral borane clusters and allowing for their isolation as stable salts. mdpi.com

Advanced Purification Protocols for High-Purity Research Grade Material

For research applications demanding high-purity tetrabutylammonium tetraphenylborate, rigorous purification protocols are essential to remove synthetic byproducts, residual starting materials, and trapped solvents. The quality of the material directly impacts the reliability and reproducibility of experimental results, particularly in sensitive applications like electrochemistry and materials science. chemimpex.com

Recrystallization Techniques and Solvent Systems

Recrystallization is a fundamental technique for the purification of crystalline solids. The process relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. nih.gov For tetrabutylammonium tetraphenylborate, the choice of solvent is critical and is guided by the principle that the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

Commonly employed solvent systems for the recrystallization of quaternary ammonium (B1175870) salts include single-solvent and multi-solvent (solvent/anti-solvent) systems. rochester.edursc.org Tetrabutylammonium tetraphenylborate is soluble in solvents like acetone (B3395972) and acetonitrile. scite.aichemicalbook.com A typical procedure involves dissolving the crude material in a minimum amount of hot acetone and allowing it to cool slowly. The pure crystals will form as the solubility decreases, while impurities remain in the mother liquor.

The solvent/anti-solvent method is also highly effective. nih.gov In this approach, the compound is dissolved in a "good" solvent in which it is highly soluble (e.g., tetrahydrofuran (B95107) or acetone). A miscible "anti-solvent," in which the compound is poorly soluble (e.g., n-hexane or diethyl ether), is then slowly added until the solution becomes turbid, indicating the onset of precipitation. rochester.edu Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.

Table 1: Recrystallization Solvent Systems

| Solvent System | Type | Rationale |

| Acetone | Single Solvent | High solubility when hot, lower solubility when cold. chemicalbook.com |

| Ethanol | Single Solvent | Often effective for large quaternary ammonium salts. rsc.org |

| Tetrahydrofuran / n-Hexane | Solvent / Anti-solvent | High solubility in THF, low solubility in n-hexane. rochester.edu |

| Acetone / Water | Solvent / Anti-solvent | High solubility in acetone, low solubility in water. chemicalbook.com |

Drying Procedures and Residual Solvent Removal

Following recrystallization, the complete removal of residual solvents is crucial, as their presence can significantly alter the compound's physical and chemical properties. The purified crystals are first isolated by filtration and washed with a small amount of cold recrystallization solvent or anti-solvent to remove any adhering mother liquor.

The primary method for drying is the use of a high vacuum. The crystalline material is placed in a vacuum oven or desiccator and subjected to reduced pressure (<1 mmHg) for an extended period, often for 24 to 48 hours. rsc.orgorgsyn.org Gentle heating under vacuum can facilitate the removal of more persistent, high-boiling-point solvents, though care must be taken to stay well below the compound's melting point (230-236 °C) to avoid decomposition. chemimpex.com For hygroscopic compounds, drying in the presence of a desiccant like phosphorus pentoxide can be beneficial.

Analytical Validation of Purity for Reproducible Research Outcomes

To ensure the material is suitable for high-stakes research, its purity must be validated through rigorous analytical methods. Multiple orthogonal techniques are typically employed to provide a comprehensive assessment of purity.

Elemental Analysis

Elemental analysis provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition (by mass percentage) to the theoretically calculated values based on its molecular formula, C₄₀H₅₆BN. For a high-purity sample, the experimental values for carbon, hydrogen, and nitrogen should closely match the theoretical percentages, typically within a ±0.4% margin. Significant deviations can indicate the presence of impurities, such as inorganic salts or residual solvents.

Table 2: Theoretical Elemental Composition of Tetrabutylammonium Tetraphenylborate

| Element | Symbol | Atomic Weight (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 480.44 | 85.53% |

| Hydrogen | H | 1.008 | 56.448 | 10.05% |

| Boron | B | 10.81 | 10.81 | 1.92% |

| Nitrogen | N | 14.007 | 14.007 | 2.49% |

| Total | C₄₀H₅₆BN | 561.71 | 100.00% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for confirming the structural identity and assessing the purity of organic compounds. researchgate.net For tetrabutylammonium tetraphenylborate, ¹H NMR is particularly informative. The spectrum of a pure sample will exhibit characteristic signals corresponding to the protons of the tetrabutylammonium cation and the tetraphenylborate anion.

The absence of extraneous peaks is a strong indicator of high purity. NMR is highly sensitive to the presence of residual solvents (e.g., acetone, ethanol, hexane) and other organic impurities, which would appear as distinct signals in the spectrum. nih.gov Furthermore, the integration of the signal areas should correspond to the ratio of protons in the molecule. For instance, the ratio of the integrated signals for the aromatic protons of the tetraphenylborate anion to the aliphatic protons of the tetrabutylammonium cation should match the theoretical ratio.

Conductivity Measurements for Purity Assessment

As tetrabutylammonium tetraphenylborate is an electrolyte, conductivity measurement is a highly sensitive method for assessing its purity, especially with respect to ionic impurities. chemimpex.com The molar conductivity (Λ) of a solution of the salt is measured at various concentrations in a specific solvent, such as acetone or acetonitrile. scite.ai

These measurements are used to determine the limiting molar conductivity (Λₒ), which is the molar conductivity at infinite dilution. scite.airesearchgate.net This value is a characteristic physical constant for a given ion pair in a specific solvent at a defined temperature. The presence of other ionic species as impurities will alter the conductivity of the solution, leading to a deviation from the established literature value for the pure compound. Therefore, comparing the experimentally determined Λₒ with reliable literature values serves as a precise validation of purity. scite.ai

Table 3: Purity Assessment via Conductivity

| Parameter | Description | Indication of Purity |

| Molar Conductivity (Λ) | The conductivity of a solution per mole of dissolved electrolyte. | Consistent and reproducible measurements across batches. |

| Limiting Molar Conductivity (Λₒ) | The molar conductivity at infinite dilution, a characteristic constant. | Agreement with established literature values for the pure compound in a given solvent. scite.ai |

| Association Constant (Kₐ) | A measure of the extent of ion pair formation in solution. | A value consistent with that of a pure sample, as impurities can affect ion-pairing behavior. scite.ai |

Fundamental Electrochemical Investigations

Functionality as a Reference Electrolyte in Conductance Studies

The effectiveness of Bu4NBPh4 as a reference electrolyte stems from its unique symmetrical structure. Both the tetrabutylammonium (B224687) cation and the tetraphenylborate (B1193919) anion are large, spherically symmetric, and have a low surface charge density. nih.gov This architecture leads to several advantageous properties:

Similar Ionic Radii and Mobilities: The cation and anion are of approximately the same size and shape, which results in them having very similar mobilities in solution.

Weak Solvation: The large size and non-polar hydrocarbon exterior of the ions mean they are poorly solvated in most solvents. rsc.org

Reduced Ion-Pairing: The low surface charge density significantly reduces the electrostatic (coulombic) attraction between the cation and anion. nih.gov This minimizes the formation of ion pairs, meaning the salt exists predominantly as free ions in solution, even at moderate concentrations. acs.org

This combination of properties fulfills the assumption that the limiting ionic conductances of the cation and anion are nearly equal, a cornerstone of its use as a reference electrolyte.

The limiting molar conductance (Λ₀) represents the molar conductivity of an electrolyte at infinite dilution, where inter-ionic interactions are absent. uomustansiriyah.edu.iq It is a crucial parameter for understanding ion-solvent interactions. For strong electrolytes, Λ₀ is typically determined by measuring the molar conductivity (Λ) at various low concentrations (c) and extrapolating the data to c=0 using an appropriate equation, such as the Fuoss conductance-concentration equation. researchgate.netacs.org

Conductivity studies involving Bu4NBPh4 have been performed across a range of solvents and temperatures to determine its limiting molar conductance. The analysis of this data provides the Λ₀ value for the salt as a whole. scite.ai

Table 1: Limiting Molar Conductance (Λ₀) of Tetrabutylammonium Tetraphenylborate in Various Solvents at 298.15 K (25 °C)

| Solvent | Λ₀ (S cm² mol⁻¹) |

|---|---|

| Acetonitrile (B52724) | 130.60 |

| Acetone (B3395972) | 145.50 |

| Methanol | 88.10 |

| N,N-Dimethylformamide | 63.60 |

| 2-Methoxyethanol | 35.45 |

Note: Data compiled from various conductometric studies. rsc.orgscite.aiacs.org Values can vary slightly between different studies based on experimental conditions and data analysis methods.

According to Kohlrausch's law of independent migration of ions, the limiting molar conductance of an electrolyte is the sum of the limiting ionic conductances of its constituent cation (λ₀⁺) and anion (λ₀⁻). scribd.com

Λ₀ = λ₀⁺ + λ₀⁻

The key challenge is to divide the experimentally determined Λ₀ value into its individual ionic components. This is where Bu4NBPh4's role as a reference electrolyte becomes indispensable. Based on the assumption that the large, symmetrical Bu4N⁺ and BPh4⁻ ions have nearly identical mobilities due to their similar size and weak solvation, their limiting ionic conductances are taken to be equal. researchgate.netresearchgate.net

λ₀(Bu4N⁺) ≈ λ₀(BPh4⁻)

Therefore, the limiting ionic conductance for each ion can be calculated by simply dividing the salt's limiting molar conductance by two:

λ₀(Bu4N⁺) = λ₀(BPh4⁻) = Λ₀(Bu4NBPh4) / 2

Once the limiting ionic conductance of either Bu4N⁺ or BPh4⁻ is established in a particular solvent, it can be used as a reference value to determine the limiting ionic conductances of other ions. researchgate.netacs.org For example, by measuring the Λ₀ of tetrabutylammonium bromide (Bu4NBr), one can calculate the limiting ionic conductance of the bromide ion (Br⁻):

λ₀(Br⁻) = Λ₀(Bu4NBr) - λ₀(Bu4N⁺)

This method has been widely applied to build a comprehensive database of single-ion conductivity values in various non-aqueous solvents. researchgate.netrsc.org

Table 2: Ionic Contributions to Limiting Molar Conductance Derived from Tetrabutylammonium Tetraphenylborate Data at 298.15 K (25 °C)

| Solvent | λ₀(Bu₄N⁺) (S cm² mol⁻¹) | λ₀(BPh₄⁻) (S cm² mol⁻¹) |

|---|---|---|

| Acetonitrile | 65.30 | 65.30 |

| Acetone | 72.75 | 72.75 |

| Methanol | 44.05 | 44.05 |

| 2-Methoxyethanol | 17.73 | 17.72 |

Note: Values are calculated as half of the Λ₀ for Bu4NBPh4 in the respective solvent. rsc.orgscite.ai

Addressing Experimental Discrepancies in Conductance Data

While the theoretical framework for conductance measurements is well-established, experimental practice can be fraught with potential sources of error. Discrepancies in conductance data for tetrabutylammonium tetraphenylborate can arise from several factors. Impurities in the salt or the solvent can significantly affect the measured conductivity. The presence of water in non-aqueous solvents is a common issue that can alter the viscosity and dielectric constant of the medium, thereby influencing ionic mobility.

Temperature control is another critical factor, as ionic conductivity is highly temperature-dependent. Inadequate temperature stabilization can lead to inconsistent and erroneous results. Furthermore, at very low electrolyte concentrations, the correction for the solvent's own conductivity becomes increasingly significant and, if not performed accurately, can introduce substantial errors. The choice of the conductivity cell and its calibration are also crucial for obtaining accurate data. mt.com

Mitigation of Methodological Errors in Non-Ideal Solvent Systems

The assumptions underlying ideal electrolyte behavior begin to break down in non-ideal solvent systems, such as mixed solvents or solvents with low dielectric constants. In these environments, ion-solvent and ion-ion interactions become more complex, necessitating methodological adjustments to obtain reliable conductance data.

The foundational Fuoss assumption of equal ionic mobilities for the tetrabutylammonium cation and the tetraphenylborate anion, while a reasonable approximation, is not always strictly accurate. In certain solvents, preferential solvation of one ion over the other can lead to differences in their hydrodynamic radii and, consequently, their mobilities.

To refine the division of limiting molar conductivity, some researchers have proposed adjusting the ratio of the limiting ionic conductances based on the crystallographic radii of the ions. This approach moves away from a 1:1 split and instead allocates the ionic conductances in a manner that is inversely proportional to their radii, attempting to more accurately reflect their relative mobilities in solution.

Electrochemical data, particularly concerning ion association, can be corroborated by independent spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods can provide direct evidence of ion pairing and solvation phenomena.

FT-IR spectroscopy can probe the vibrational modes of solvent molecules. researchgate.net Changes in these modes upon the addition of an electrolyte like tetrabutylammonium tetraphenylborate can indicate ion-solvent interactions and the formation of solvation shells. researchgate.net Specific shifts in the absorption bands of the solvent can reveal which functional groups are interacting with the cations and anions.

NMR spectroscopy, through the chemical shifts of solvent or ion nuclei, can also provide information about the local chemical environment. Changes in chemical shifts with electrolyte concentration can be indicative of ion pairing. Furthermore, techniques like pulsed-field gradient NMR can be used to measure the self-diffusion coefficients of the ions, offering another avenue to assess their relative mobilities and the extent of ion association.

Electrode Polarization and Interfacial Phenomena in Electrolytic Cells

When an electrolytic cell is subjected to an external electric field, the region near the electrode-electrolyte interface exhibits behavior distinct from the bulk solution. This is due to the formation of an electrical double layer and the occurrence of electrode polarization.

In dilute solutions of tetrabutylammonium tetraphenylborate, particularly in solvents of low polarity like chlorobenzene, anomalous dielectric dispersions have been observed at low frequencies. nih.gov This phenomenon is attributed to electrode polarization. A proposed model to explain this behavior incorporates two main capacitive components: space-charge polarization, which involves the specific adsorption of ions onto the electrodes, and the electrode capacitance, arising from an electronic spillover from the electrode surface. nih.gov This model has been shown to effectively describe the frequency-dependent dielectric behavior of electrolytic cells containing tetrabutylammonium tetraphenylborate, even at varying concentrations. nih.gov

Ion Transfer Mechanisms in Specialized Electrochemical Devices

Tetrabutylammonium tetraphenylborate is a crucial component in various electrochemical setups due to the well-defined and predictable nature of its constituent ions' transfer between different phases. The large, lipophilic nature of both the tetrabutylammonium (TBA⁺) cation and the tetraphenylborate (TPB⁻) anion facilitates their transfer across interfaces, making the compound an excellent supporting electrolyte in studies of ion transfer phenomena.

Flow-injection analysis (FIA) systems coupled with electrochemical detection offer a sensitive and automated method for the determination of various analytes. When based on ion transfer into a membrane, these systems often employ tetrabutylammonium tetraphenylborate as a key component. The compound is incorporated into a plasticized polymer membrane, typically made of poly(vinyl chloride) (PVC), where it serves as the supporting electrolyte. mdpi.com This membrane is positioned between the aqueous sample stream and an inner electrolyte solution.

The detection principle relies on applying a potential difference across the membrane, which drives the transfer of a specific analyte ion from the sample solution into the membrane. This ion transfer generates a measurable electrical signal (current or charge). The presence of tetrabutylammonium tetraphenylborate within the membrane ensures its electrical conductivity and helps to establish a stable potential difference at the membrane-solution interface.

Research has demonstrated the successful application of this technique for the determination of pharmaceutical compounds. For instance, a flow-injection coulometric method was developed for chlorpromazine (B137089) using a PVC membrane containing tetrabutylammonium tetraphenylborate. mdpi.com By applying a potential step, the transfer of the chlorpromazine cation into the membrane was induced, and the resulting charge was measured. This method exhibited a linear response over a specific concentration range and achieved a low detection limit. mdpi.com Similarly, a flow-injection amperometric method has been utilized for the determination of tacrine, also employing a PVC membrane with tetrabutylammonium tetraphenylborate as the electrolyte. mdpi.com

Detailed findings from these studies are summarized in the table below.

| Analyte | Detection Method | Membrane Composition | Linear Range | Detection Limit (LOD) | Reference |

| Chlorpromazine | Flow-Injection Coulometry | PVC, Tetrabutylammonium tetraphenylborate | 1x10⁻⁶ - 1x10⁻⁴ M | 2x10⁻⁷ M | mdpi.com |

| Tacrine | Flow-Injection Amperometry | PVC, Tetrabutylammonium tetraphenylborate | Up to 4x10⁻⁵ M | 1x10⁻⁷ M | mdpi.com |

The interface between two immiscible electrolyte solutions (ITIES) serves as a model for biological membranes and is a powerful platform for studying the thermodynamics and kinetics of ion transfer. dtic.milscispace.com In these systems, tetrabutylammonium tetraphenylborate plays a fundamental role, often as a component of the supporting electrolyte in the organic phase. dtic.mil

The use of tetrabutylammonium tetraphenylborate is advantageous because both its cation (TBA⁺) and anion (TPB⁻) are large and hydrophobic. This property confines them largely to the organic phase and helps to establish a well-defined potential window for electrochemical experiments. The transfer of other, more hydrophilic ions across the interface can then be studied without interference from the supporting electrolyte ions.

A common setup involves an aqueous solution containing an electrolyte like lithium chloride (LiCl) and an organic phase, such as nitrobenzene (B124822) or 1,2-dichloroethane, containing tetrabutylammonium tetraphenylborate. dtic.mil By applying an external potential, the transfer of specific ions from the aqueous to the organic phase (or vice versa) can be controlled and measured as a current. This technique, known as voltammetry at the ITIES, allows for the determination of the standard Gibbs energy of ion transfer, a key thermodynamic parameter.

The tetrabutylammonium chloride (in water) / tetrabutylammonium tetraphenylborate (in organic phase) junction is frequently used to create a practical reference system for potential measurements at the liquid-liquid interface. dtic.mil This allows for the establishment of a stable and reproducible reference potential against which the transfer potentials of other ions can be measured. dtic.mil For example, the transfer of the acetylcholine (B1216132) cation has been studied using a system with 1 M LiCl in water and 0.025 M tetrabutylammonium tetraphenylborate in nitrobenzene. dtic.mil

| Organic Phase Electrolyte | Aqueous Phase Electrolyte | Application | Reference |

| Tetrabutylammonium tetraphenylborate | Tetrabutylammonium chloride | Practical reference for L/L measurements | dtic.mil |

| 0.025 M Tetrabutylammonium tetraphenylborate in nitrobenzene | 1 M Lithium Chloride | Voltammetric studies of acetylcholine transfer | dtic.mil |

Mechanistic Studies in Phase Transfer Catalysis

Catalytic Activity in Organic Synthesis

Phase transfer catalysis is a powerful methodology in organic synthesis for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst, typically a quaternary ammonium (B1175870) salt like a tetrabutylammonium (B224687) salt, transports a reactant from one phase to the other, enabling the reaction to proceed at a significantly enhanced rate. nih.govbiomedres.us The efficiency of such catalysts is often evaluated by their ability to increase reaction yields and accelerate kinetics under mild conditions. researchgate.net

While tetrabutylammonium salts with smaller anions like bromide (TBAB) or chloride are commonly used as catalysts, tetrabutylammonium tetraphenylborate (B1193919) is more frequently employed as a "reference electrolyte" in electrochemical and conductometric studies. researchgate.netnbu.ac.in This is due to the large, symmetric nature of both its cation and anion, which simplifies the interpretation of ionic mobility and association data. However, the principles governing its behavior are central to understanding the mechanism of PTC.

The primary function of a phase transfer catalyst is to overcome the phase barrier between reactants. In a typical system, an anionic nucleophile (Y⁻) is dissolved in an aqueous phase, while an organic substrate (RX) is in an organic solvent. The reaction is inhibited because the anion cannot enter the organic phase.

The mechanism of transfer involves the lipophilic tetrabutylammonium cation (Q⁺). At the aqueous-organic interface, the Q⁺ cation exchanges its original anion for the reactant anion (Y⁻) from the aqueous phase. core.ac.uk This forms a new ion pair, [Q⁺Y⁻], which is sufficiently soluble in the organic phase due to the large alkyl groups on the cation. stackexchange.comtheaic.org This ion pair then diffuses from the interface into the bulk organic phase, carrying the reactant anion to the organic substrate where the reaction can occur. theaic.org The catalysis by tetrabutylammonium salts is often attributed to these interfacial reactions. nih.gov

Anion Exchange at the Interface: Q⁺X⁻ (org) + Y⁻ (aq) ⇌ Q⁺Y⁻ (org) + X⁻ (aq)

Reaction in the Organic Phase: Q⁺Y⁻ (org) + RX (org) → RY (org) + Q⁺X⁻ (org)

Catalyst Regeneration: The catalyst, Q⁺X⁻, is regenerated in the organic phase to repeat the cycle.

By transporting the anionic reactant into the organic phase, phase transfer catalysts dramatically increase the concentration of the nucleophile in the vicinity of the organic substrate, thereby accelerating the reaction rate. biomedres.usias.ac.in The anion, once in the organic phase, is poorly solvated compared to its state in the aqueous phase, making it a more "naked" and highly reactive nucleophile. theaic.org This leads to a significant enhancement in reaction kinetics, often allowing reactions to proceed at lower temperatures and with higher selectivity. ias.ac.in

The impact on reaction yield is substantial. Without a catalyst, many biphasic reactions show negligible conversion. The addition of a catalytic amount of a tetrabutylammonium salt can increase the product yield significantly. nih.govresearchgate.net For example, in the N-alkylation of potassium phthalimide (B116566) with n-bromobutane, the use of tetrabutylammonium bromide (TBAB) as a catalyst under solid-liquid PTC conditions resulted in a high yield of the desired product, whereas the reaction would be inefficient otherwise. researchgate.net

Table 1: Illustrative Example of Yield Enhancement in a PTC Reaction

| Reactants | Catalyst | Conditions | Yield | Reference |

| Potassium Phthalimide + n-Bromobutane | TBAB | Acetonitrile (B52724), 70°C | High | researchgate.net |

| Sodium Phenolate + n-Butyl Bromide | TBAB | Toluene/Water, 70°C | 68% | theaic.org |

Note: This table uses data from reactions catalyzed by Tetrabutylammonium Bromide (TBAB) to illustrate the general principle of yield enhancement by tetrabutylammonium-based phase transfer catalysts.

Fundamental Principles of Catalytic Action

The efficacy of tetrabutylammonium tetraphenylborate as a model for PTC stems from the distinct properties of its constituent ions, which exemplify the core principles of catalytic action: stabilization of anions in a non-polar environment, efficient transport across phase boundaries, and the formation of discrete ion pairs.

Anions are generally unstable in low-polarity organic solvents because they lack the strong solvation (e.g., through hydrogen bonding) that they experience in water. stackexchange.com The tetrabutylammonium cation overcomes this issue by acting as a large, charge-diffuse counterion. The positive charge on the central nitrogen atom is effectively shielded by the four surrounding butyl groups. biomedres.usstackexchange.com This steric shielding prevents the anion from being tightly bound and allows the formation of a cation-anion pair that is "solvated" by the organic phase. stackexchange.com The anion is essentially carried within a lipophilic pocket, rendering it stable enough to exist in the organic medium and participate in the reaction.

The ability of the tetrabutylammonium cation to transport an anion across the phase interface is a direct consequence of its amphipathic nature. The charged core has an affinity for the anion, while the surrounding hydrocarbon chains confer high solubility in organic media (organophilicity). theaic.org When this large, lipophilic cation pairs with an anion at the interface, the resulting ion pair has a sufficiently non-polar exterior to leave the aqueous environment and dissolve in the organic phase. This process is fundamental to bringing the reactants together. stackexchange.commdpi.com

The interaction between the tetrabutylammonium cation and the tetraphenylborate anion is characterized by the formation of ion pairs, particularly in solvents of low to moderate polarity. researchgate.net The stability and nature of this ion pair are crucial to the catalytic cycle. In highly polar organic solvents, tetrabutylammonium tetraphenylborate readily dissociates into free ions. However, in less polar solvents typical of many organic reactions (like toluene), it exists predominantly as ion pairs. researchgate.net

Conductivity studies show that the ion association constant (Kₐ) for tetrabutylammonium salts is highly dependent on the solvent's dielectric constant. For tetrabutylammonium tetraphenylborate, the large size of both ions leads to a relatively low association constant in polar solvents compared to salts with smaller, more hydrophilic anions. researchgate.net This equilibrium between the associated ion pair and free ions in the organic phase is a key aspect of its mechanism.

Table 2: Ion Association Properties of Tetrabutylammonium Salts in Different Solvents

| Salt | Solvent | Dielectric Constant (ε) | Finding | Reference |

| NBu₄PF₆ | THF | 7.5 | Significant ion association | researchgate.net |

| NBu₄PF₆ | Solvents with ε > 16 | > 16 | Slight ionic association | researchgate.net |

| TBA-TFPB* | Toluene | 2.4 | Exists essentially as ion pairs | researchgate.net |

| TBA Tetraarylborates | Polar Organic Solvents | High | Easily dissociates; low Kₐ | researchgate.net |

*TBA-TFPB refers to a tetrabutylammonium tetraarylborate, closely related to tetraphenylborate.

Mechanistic Models of Phase Transfer Catalysis

The mechanism of phase transfer catalysis is complex and can vary depending on the specific reaction conditions, substrates, and the nature of the catalyst. Several models have been proposed to explain how quaternary ammonium salts like tetrabutylammonium tetraphenylborate facilitate reactions between reactants located in immiscible phases.

The extractive mechanism, a cornerstone of phase transfer catalysis theory, posits that the catalyst shuttles anions from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs. The high lipophilicity of both the tetrabutylammonium cation and the tetraphenylborate anion makes TBATPB particularly well-suited for this mechanism. The large size and organic nature of the cation and anion ensure high solubility of the ion pair in the organic phase.

In this model, the tetrabutylammonium cation (Bu₄N⁺) exchanges its original anion (tetraphenylborate, BPh₄⁻) at the aqueous-organic interface for a reactant anion (Y⁻) from the aqueous phase. The newly formed ion pair, [Bu₄N⁺Y⁻], is sufficiently soluble in the organic phase to be transported away from the interface and into the bulk organic medium. Once in the organic phase, the anion Y⁻ is highly reactive, as it is poorly solvated and only loosely associated with the bulky tetrabutylammonium cation. This "naked" anion then readily reacts with the organic substrate (RX) to form the product (RY). The resulting tetrabutylammonium salt with the leaving group anion ([Bu₄N⁺X⁻]) then migrates back to the interface to repeat the cycle. The exceptional solubility of TBATPB in organic solvents is a key physical property that facilitates this extractive process.

An alternative mechanistic model suggests that the crucial anion exchange step occurs at the interface between the two immiscible phases, rather than requiring the catalyst to be soluble in the aqueous phase. This interfacial mechanism is particularly relevant for highly lipophilic catalysts like tetrabutylammonium tetraphenylborate, which reside almost exclusively in the organic phase or at the interface.

Electrochemical studies at the interface between two immiscible electrolyte solutions (ITIES) provide significant insights into this mechanism. ucl.ac.ukepfl.chdtic.miltau.ac.iluwc.ac.za In these experiments, TBATPB is often used as a supporting electrolyte in the organic phase due to its hydrophobicity. ucl.ac.ukdtic.miltau.ac.iluwc.ac.za These studies demonstrate that a potential difference is established across the interface, which can drive the transfer of ions. This applied potential mimics the chemical potential gradient that drives ion exchange in a PTC system. The transfer of anions across this interface is a well-documented phenomenon and is considered a fundamental step in interfacial PTC mechanisms. The tetrabutylammonium cation is thought to remain predominantly in the organic phase, facilitating the transport of the reactive anion from the aqueous phase across the boundary to react with the organic substrate located at or near the interface. ucl.ac.uk Research suggests that catalysis in such systems can be attributed to reactions occurring at the interface, which may include a microemulsion-like phase where the catalyst is concentrated. nih.gov

Comparative Catalytic Efficiency with Related Quaternary Ammonium Salts

The catalytic efficiency of a phase transfer catalyst is highly dependent on the nature of both its cation and anion. The lipophilicity, ion-pairing characteristics, and stability of the catalyst all play a crucial role. Tetrabutylammonium tetraphenylborate, with its highly lipophilic cation and large, non-coordinating anion, often exhibits different, and in some cases superior, catalytic performance compared to other tetrabutylammonium salts with smaller, more coordinating anions like bromide (TBAB) or chloride (TBAC).

For instance, in certain polymerization reactions, the choice of the counter-anion has a significant impact on the product yield. The less coordinating nature of the tetraphenylborate anion can lead to a more active catalytic species in the organic phase.

Catalytic Efficiency in Ring-Opening Polymerization

| Catalyst | Yield of Cyclic Oligomers (%) |

|---|---|

| Tetrabutylammonium tetraphenylborate | 88 |

| Tetrabutylammonium chloride | 70 |

| Tetrabutylammonium bromide | 65 |

The higher efficiency of tetrabutylammonium tetraphenylborate in this context can be attributed to the formation of a more dissociated, and therefore more reactive, cationic species in the organic phase.

In other reactions, the trend may differ based on the specific mechanistic pathway. For example, in substitution reactions involving sodium phenoxide and n-butyl bromide, the reactivity sequence of different catalysts can be influenced by the lipophilicity of the cation. theaic.org While direct comparisons involving tetrabutylammonium tetraphenylborate in this specific reaction are not detailed, studies comparing tetrabutylammonium bromide (TBAB) with other synthesized quaternary ammonium salts highlight the importance of the catalyst's structure in determining the yield of the product.

Catalytic Activity in the Synthesis of n-Butyl Phenyl Ether

| Catalyst | Concentration (mol) | Yield (%) |

|---|---|---|

| BPBPB | 0.001 | 94 |

| TBAB | 0.001 | 90 |

| BDAB | 0.001 | 85 |

| BPBPB | 0.002 | 92 |

| TBAB | 0.002 | 88 |

| BDAB | 0.002 | 82 |

| BPBPB | 0.003 | 90 |

| TBAB | 0.003 | 85 |

| BDAB | 0.003 | 78 |

These findings underscore that while general principles of lipophilicity and ion-pairing are critical, the optimal catalyst is often reaction-specific. The unique properties of tetrabutylammonium tetraphenylborate make it a valuable catalyst, particularly in systems where a highly non-coordinating and lipophilic anion is advantageous.

Investigation of Ion Pairing, Solvation, and Molecular Interactions

Ion Pairing Phenomena in Solution Chemistry

Ion pairing, the association of oppositely charged ions in solution to form a distinct chemical entity, is a critical factor influencing the conductivity, reactivity, and other properties of electrolyte solutions. Tetrabutylammonium (B224687) tetraphenylborate (B1193919) is often utilized as a "reference electrolyte" because it is assumed to be fully dissociated in many solvents, simplifying the analysis of the behavior of other salts. researchgate.netacs.org

The formation of ion pairs (a cation and an anion) and triple ions (two cations and one anion, or one cation and two anions) can be quantified by their respective formation constants, Kₐ and Kₜ. For many electrolytes, these constants can be determined from conductivity measurements. However, tetrabutylammonium tetraphenylborate exhibits minimal ion association in solvents with moderate to high dielectric constants. researchgate.net In a study conducted in N,N-dimethylformamide (DMF) with water mixtures, this electrolyte was found to exist as free ions across a range of temperatures. acs.org

In solvents with low dielectric constants, some degree of ion association is expected. For instance, in tetrahydrofuran (B95107) (THF), which has a low dielectric constant, tetrabutylammonium tetraphenylborate behaves as a weak electrolyte, indicating partial dissociation into free ions. researchgate.net While precise, tabulated values for the ion-pair and triple-ion formation constants of tetrabutylammonium tetraphenylborate across a wide range of solvents are not commonly reported due to the assumption of complete dissociation, its behavior is foundational to determining these constants for other salts. researchgate.netacs.org The Fuoss conductance-concentration equation is a common tool for analyzing conductance data to determine the limiting molar conductance (Λ₀) and the association constant (Kₐ). acs.orgacs.org

The choice of supporting electrolyte in an electrochemical reaction can significantly influence the reaction's selectivity and yield. Tetrabutylammonium tetraphenylborate is often chosen for its non-coordinating nature. The large size and diffuse charge of both the cation and anion mean they are unlikely to directly participate in the reaction mechanism by coordinating with reactants or intermediates. This inertness ensures that the observed reactivity is primarily due to the species of interest.

In one study, the use of tetrabutylammonium tetraphenylborate as an electrolyte in the reductive activation of chlorosilanes allowed for a reduced electrolyte concentration without a decrease in reaction yield compared to other tetrabutylammonium salts like the perchlorate. researchgate.net This was attributed to the greater dissociation of tetrabutylammonium tetraphenylborate in the tetrahydrofuran (THF) solvent, leading to a higher concentration of charge-carrying ions. researchgate.net This highlights how the minimal ion pairing of this salt can lead to more efficient electrochemical processes.

Ion-Solvent Interactions and Solvation Dynamics

The interaction between ions and solvent molecules, known as solvation, dictates the mobility of ions in solution and their effective size. The large size and low charge density of the tetrabutylammonium and tetraphenylborate ions lead to relatively weak interactions with solvent molecules. researchgate.net

The extent of ion-solvent interaction is heavily dependent on the properties of the solvent, such as its dielectric constant, viscosity, and donor number, as well as the temperature. In solvents with high dielectric constants, the electrostatic forces between ions are reduced, favoring dissociation. researchgate.net Conversely, in solvents with low dielectric constants, ion pairing becomes more significant. researchgate.net

The Walden product, Λ₀η (the product of the limiting molar conductivity and the solvent viscosity), is a useful parameter for assessing ion-solvent interactions. For an ion that does not experience significant specific interactions with the solvent, the Walden product should be approximately constant across different solvents. The tetrabutylammonium and tetraphenylborate ions are often used as reference ions because their Walden products are found to be largely independent of the solvent. researchgate.net

The limiting ionic conductance (λ±₀) represents the contribution of an individual ion to the total limiting molar conductivity of the electrolyte. These values are crucial for understanding the transport properties of ions in solution. The following table presents the limiting ionic conductivities for the tetrabutylammonium (Bu₄N⁺) and tetraphenylborate (BPh₄⁻) ions in several common solvents at 298.15 K.

| Solvent | λ₀(Bu₄N⁺) (S cm² mol⁻¹) | λ₀(BPh₄⁻) (S cm² mol⁻¹) |

|---|---|---|

| Acetonitrile (B52724) | 61.4 | 49.2 |

| N,N-Dimethylformamide | 30.5 | 22.2 |

| Dimethyl sulfoxide | 14.1 | 11.4 |

| Nitromethane | 45.3 | 36.2 |

The Stokes' radius (rₛ) is the effective radius of an ion as it moves through a solvent, and it can be calculated from the limiting ionic conductance. It provides insight into the extent of solvation; a larger Stokes' radius compared to the crystallographic radius suggests significant solvation. The solvation number (Sₙ) is an estimation of the number of solvent molecules that are closely associated with an ion.

Due to their large size and delocalized charge, the tetrabutylammonium and tetraphenylborate ions are considered to be poorly solvated in most organic solvents. researchgate.net Their Stokes' radii in various solvents are often found to be close to their crystallographic radii, indicating minimal attachment of solvent molecules. The following table provides the Stokes' radii for the tetrabutylammonium and tetraphenylborate ions in different solvents.

| Solvent | Stokes' Radius (rₛ) of Bu₄N⁺ (Å) | Stokes' Radius (rₛ) of BPh₄⁻ (Å) |

|---|---|---|

| Acetonitrile | 3.82 | 4.77 |

| N,N-Dimethylformamide | 4.11 | 5.65 |

| Dimethyl sulfoxide | 4.01 | 4.97 |

| Nitromethane | 3.89 | 4.86 |

The weak solvation of these ions is a key reason why tetrabutylammonium tetraphenylborate is a preferred electrolyte for fundamental studies of ion behavior in solution. researchgate.net

Thermodynamic Parameters of Ion-Pair Formation (Gibbs Energy, Enthalpy, Entropy)

The formation of an ion pair between the tetrabutylammonium cation (Bu₄N⁺) and the tetraphenylborate anion (BPh₄⁻) is a thermodynamically driven process. The spontaneity and nature of this association can be quantified by the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of ion-pair formation. These parameters are often derived from the temperature dependence of the ion association constant (Kₐ), which can be determined from conductivity measurements. researchgate.netresearchgate.net

The Gibbs free energy of ion-pair formation indicates the spontaneity of the association process. A negative ΔG° value suggests that ion-pair formation is favored. For instance, studies on similar tetraphenylborate salts in various solvent mixtures have shown how ΔG° changes with solvent composition, reflecting the influence of the medium on the association process. researchgate.net The enthalpy change (ΔH°) reveals whether the process is exothermic or endothermic, while the entropy change (ΔS°) reflects the change in disorder of the system upon ion-pair formation. researchgate.netsapub.org

Table 1: Illustrative Thermodynamic Parameters of Ion Transfer for Reference Ions Note: This table provides an example of thermodynamic data for reference ions Ph₄As⁺ and Ph₄B⁻, which are structurally similar to the ions in tetrabutylammonium tetraphenylborate and are used to estimate single-ion thermodynamic properties. The data pertains to transfer from water to mixed dimethylformamide (DMFA)-H₂O solvents at 298.15 K. sapub.org

| Parameter | Ph₄As⁺ | Ph₄B⁻ |

| Gibbs Energy of Transfer (Gₜ) (kJ/mol) | -25.8 | -27.4 |

| Enthalpy of Transfer (Hₜ) (kJ/mol) | -16.9 | -24.3 |

| Entropy of Transfer (TΔSₜ) (kJ/mol) | 8.9 | 3.1 |

Activation Energy of Ionic Movement

The movement of ions through a solvent is a thermally activated process that requires the ions to overcome an energy barrier. This barrier is known as the activation energy of ionic movement (or activation energy for ionic conductance). It can be determined from the temperature dependence of the ionic conductivity using the Arrhenius equation. mdpi.com

A lower activation energy implies greater ionic mobility. For tetrabutylammonium salts, the activation energy is influenced by factors such as ion size, solvent viscosity, and specific ion-solvent interactions. mdpi.com In solid-state electrolytes, where ionic movement is more restricted, the activation energy is a critical parameter. For example, a metal-organic framework based on tetraphenylborate designed as a solid electrolyte exhibited a low activation energy of 0.15 eV, facilitating fast ion transport. rsc.org While specific data for tetrabutylammonium tetraphenylborate in various liquid solvents is sparse in the provided context, the principles remain the same, with values being comparable to those of other tetrabutylammonium salts in similar media. mdpi.comresearchgate.net

Table 2: Activation Energies for Ionic Conductance of Related Systems

| System | Phase | Activation Energy (Eₐ) |

| TBAClO₄ | High-Temperature | 0.91 ± 0.01 eV |

| Anionic MOF with BPh₄⁻ | Solid State | 0.15 eV rsc.org |

Spectroscopic Characterization of Ion-Solvent Systems

Spectroscopic techniques are invaluable for probing the direct interactions between solute ions and solvent molecules at a molecular level.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Solute-Solvent Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for investigating solute-solvent interactions by monitoring changes in the vibrational frequencies of the solvent molecules upon the addition of a solute. researchgate.net When tetrabutylammonium tetraphenylborate is dissolved, the interactions between its ions and the solvent molecules can perturb the solvent's vibrational modes. researchgate.net

For example, in studies involving tetraphenylborate salts in mixed solvent systems, shifts in the characteristic absorption bands of the solvents are observed. researchgate.netnbu.ac.in These frequency shifts provide direct evidence of interactions, such as the disruption or formation of solvent-solvent hydrogen bonds or the coordination of solvent molecules around the cation and anion. researchgate.netresearchgate.net This method allows for a qualitative and sometimes semi-quantitative assessment of the nature and strength of the ion-solvent interactions. researchgate.net

Theoretical Frameworks for Ion-Solvent Interactions

The behavior of tetrabutylammonium tetraphenylborate in solution can be understood through fundamental theoretical models of intermolecular forces.

Ion-Dipole Interactions

The primary force governing the solvation of tetrabutylammonium tetraphenylborate in polar solvents is the ion-dipole interaction. researchgate.net The tetrabutylammonium cation (Bu₄N⁺) and the tetraphenylborate anion (BPh₄⁻) each possess a net charge, which interacts with the permanent dipole moment of the solvent molecules.

The positive charge on the nitrogen atom of the cation attracts the negative end of the solvent dipole, while the negative charge centered on the boron atom of the anion attracts the positive end. researchgate.net These interactions lead to the formation of a solvation shell of oriented solvent molecules around each ion. The strength of these interactions is a key factor in the dissolution process and significantly influences the thermodynamic and transport properties of the solution. researchgate.net

Hydrogen Bond Formation

Hydrogen bonding can play a role in the solvation of tetrabutylammonium tetraphenylborate, primarily involving the anion. The tetrabutylammonium cation, lacking acidic protons, cannot act as a hydrogen bond donor.

Membrane Transport and Interfacial Science

Microinterface Studies as Models for Channel Transport

The interface between two immiscible electrolyte solutions (ITIES) serves as a simplified, yet powerful, model for biological membranes, allowing for the study of ion transfer processes in a controlled environment. While specific studies detailing the use of tetrabutylammonium (B224687) tetraphenylborate (B1193919) in microinterface setups to explicitly model ion channel transport are not prevalent in the reviewed literature, the principles of ion transfer across these interfaces provide analogous insights. The transfer of ions like TBA⁺ across a micro-ITIES, often formed at the tip of a micropipette, can be studied with high sensitivity due to enhanced mass transport via convergent diffusion. This setup allows for the investigation of the fundamental kinetics and thermodynamics of ion translocation, processes that are central to the function of biological ion channels.

Analytical Applications of Electrified Interfaces

Tetrabutylammonium tetraphenylborate is a cornerstone electrolyte in the study of electrified interfaces between two immiscible electrolyte solutions (ITIES). bsys.ch In this context, a solution of a hydrophilic salt (e.g., LiCl) in water is brought into contact with a solution of a lipophilic salt, typically tetrabutylammonium tetraphenylborate, in an organic solvent like nitrobenzene (B124822) or 1,2-dichloroethane. bsys.ch

This system creates a polarizable interface where an external voltage can be applied, allowing for the study of ion transfer reactions. Tetrabutylammonium tetraphenylborate is chosen because its constituent ions are preferentially soluble in the organic phase, establishing a well-defined potential window for electrochemical experiments. bsys.ch Analytical techniques such as cyclic voltammetry are employed to study the transfer of specific ions across this interface. csic.es The half-wave potential of an ion's transfer provides thermodynamic information (Gibbs energy of transfer), which is crucial for developing ion-selective sensors and understanding separation processes. csic.es For instance, the presence of a common ion, such as TBA⁺, in both phases allows for the precise control and variation of the interfacial electric potential, which is fundamental for these analytical applications.

Investigation of Voltage- and Frequency-Dependent Membrane Capacitance

Lipophilic ions like tetraphenylborate (TPB⁻) are extensively used as molecular probes to study the structural and physicochemical properties of biological and artificial lipid membranes. When these ions adsorb to and move within a cell membrane, they act as mobile charges, giving rise to a voltage- and frequency-dependent membrane capacitance.

Patch-clamp studies on HEK293 cells have demonstrated that TPB⁻ induces a significant increase in membrane capacitance. nih.gov This capacitance increment exhibits a characteristic bell-shaped dependence on the membrane voltage. nih.govnih.gov The peak of this curve, the maximum capacitance increment (ΔCmax), and the voltage at which it occurs (Vmid) provide information about the concentration of adsorbed ions and their preferred location within the membrane leaflets. northwestern.edu For TPB⁻ in HEK293 cells, the midpoint potentials (Vmid) were found to be negative, suggesting that the lipophilic anions are excluded from the outer membrane leaflet. nih.gov

Furthermore, electrorotation experiments have been used to probe the translocation speed of these ions. While some lipophilic anions show a dispersion of membrane capacitance in the kilohertz to megahertz range, indicating fast translocation, TPB⁻ did not produce such a dispersion despite its strong membrane adsorption. nih.gov This suggests that the transmembrane movement of TPB⁻ is a slower process compared to other tested lipophilic anions. nih.gov

The table below summarizes the findings from a study on the voltage-dependent capacitance changes induced by tetraphenylborate in HEK293 cells.

| Concentration of TPB⁻ (µM) | Maximum Capacitance Increment (ΔCmax) (fF/µm²) | Midpoint Potential (Vmid) (mV) |

| 5 | 1.2 ± 0.2 | -29 ± 3 |

| 10 | 2.1 ± 0.3 | -45 ± 4 |

| 20 | 3.5 ± 0.5 | -62 ± 5 |

Data adapted from a study on lipophilic anions in HEK293 cells. The values represent the mean ± standard deviation. northwestern.edu

Interaction of Tetraphenylborate Anion with Lipid Bilayers

The tetraphenylborate anion (TPhB⁻ or BPh₄⁻), the anionic component of tetrabutylammonium tetraphenylborate, exhibits significant interaction with lipid bilayer membranes due to its hydrophobic nature. nih.gov When salts containing this anion are dissolved in an aqueous solution, the TPhB⁻ anion readily partitions from the aqueous phase to the lipid bilayer. nih.gov This process is characterized by a strong adsorption of the anion to the surface of the membrane. nih.gov The driving force for this adsorption is the hydrophobicity of the anion, which seeks to minimize its interaction with the polar aqueous environment by embedding itself within the nonpolar interior of the lipid bilayer. nih.gov

Research has shown that the partitioning of TPhB⁻ into the membrane/solution interface is influenced by the polarity of the surrounding aqueous medium. nih.gov For instance, reducing the polarity of the aqueous solutions that bathe the membrane, such as by adding ethylene (B1197577) glycol, lessens the extent of TPhB⁻ partitioning into the interface. nih.gov This effect is attributed to a lowering of the chemical potential of the TPhB⁻ anion in the less polar medium, which reduces the thermodynamic favorability of its transfer to the lipid phase. nih.gov The adsorption of TPhB⁻ into the membrane produces notable changes in the electrostatic potential between the membrane's interior and the bulk aqueous phases. cornell.edu The magnitude of these potential changes suggests that the anion absorbs into a region of the membrane characterized by a low dielectric constant, where it can generate substantial boundary potentials. cornell.edu

Adsorption Depth and Transmembrane Mobility of Lipophilic Anions

Once adsorbed, the tetraphenylborate anion does not simply reside at the membrane surface. nih.gov Upon the application of a transmembrane voltage, these anions can be induced to cross the membrane from one interface to the other, a process known as translocation. nih.govnih.gov This movement gives rise to a transient electrical conductance. nih.gov The rate of this translocation is governed by the height of a central potential energy barrier within the membrane that the anions must overcome. nih.gov

The adsorption depth of lipophilic ions like TPhB⁻ is believed to be within the hydrophobic core of the bilayer. cornell.edu Evidence suggests that at low concentrations, these ions are localized in the alkyl chain region of the bilayer. semanticscholar.org The height of the energy barrier to translocation, and thus the transmembrane mobility, is significantly influenced by discrete charge effects. nih.gov As the surface density of adsorbed TPhB⁻ increases, the barrier height also increases, leading to a longer relaxation time for the transient conductance. nih.gov

Studies on TPhB⁻ analogues have revealed a dramatic influence of chemical structure on the translocation rate constant and, consequently, the free energy of the ions within the membrane. nih.gov By modifying the phenyl rings of the borate (B1201080) anion, it is possible to alter the translocation rate by several orders of magnitude. nih.gov This is attributed to changes in the free energy of the ions within the low-dielectric environment of the membrane core. nih.gov For example, the translocation rate constant increases by almost six orders of magnitude when moving from triphenylcyanoborate (TPCB) to tetrakis(3-trifluoromethylphenyl)borate (TTFPB), corresponding to a decrease in the intramembrane free energy of more than 31 kJ/mol. nih.gov

| Compound | Relative Translocation Rate Constant (k/kTPB) | Change in Free Energy (ΔG - ΔGTPB) (kJ/mol) |

|---|---|---|

| Triphenylcyanoborate (TPCB) | ~1 x 10-6 | > +31 |

| Tetraphenylborate (TPB) | 1 | 0 |

| Tetrakis(3-trifluoromethylphenyl)borate (TTFPB) | ~1 x 106 | < -31 |

Lipophilic Ions as Field-Sensitive Molecular Probes for Membrane Properties

The distinct electrical behavior of lipophilic ions like tetraphenylborate makes them valuable tools for investigating the biophysical properties of membranes. mdpi.com Because their movement across the membrane is sensitive to the electric field, they can serve as molecular probes for the membrane's electrostatic potential. cornell.edunih.gov The absorption of TPhB⁻ into a lipid membrane induces concentration-dependent changes in the electrostatic potential between the membrane interior and the bulk aqueous solution. cornell.edu

The translocation of these ions can be measured electrically, and the kinetics of this process provide information about the energy barrier within the membrane. nih.gov Since this barrier is sensitive to the local electric field, changes in the translocation rate can be used to detect alterations in the membrane potential. mdpi.com Several techniques have been employed to study the potential changes induced by the adsorption and translocation of tetraphenylborate. cornell.edu

| Technique | System Studied | Information Obtained |

|---|---|---|

| Voltage Clamp | Black Lipid Membranes | Ion conductance and translocation kinetics |

| Charge Pulse | Black Lipid Membranes | Kinetics of charge movement across the membrane |

| Electrophoretic Mobility | Phospholipid Vesicles | Surface potential (zeta potential) |

| Surface Potential Measurements | Phospholipid Monolayers | Changes in the dipole potential at the air-water interface |

By measuring the relaxation time of the TPhB⁻ membrane conductance, it is possible to assay the aqueous-phase concentration of the hydrophobic anion itself. nih.gov This principle allows these ions to be used as sensors for their own concentration, which has been applied to determine the solubility concentration product for the precipitation of potassium tetraphenylborate. nih.gov The sensitivity of these lipophilic probes to their environment allows for the detailed characterization of fundamental membrane properties that are critical for cellular processes. nih.govnih.gov

Applications in Advanced Materials Science

Development of Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have garnered immense interest as designer solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Tetrabutylammonium-based ILs, in particular, are a focal point of research, and the tetraphenylborate (B1193919) anion plays a crucial role in defining their characteristics.

Synthesis and Characterization of Tetrabutylammonium-based Ionic Liquids

The synthesis of tetrabutylammonium (B224687) tetraphenylborate typically involves a metathesis reaction. One common method is the reaction of phenylboronic acid with tetra-n-butylammonium bromide, which results in the formation of tetra-n-butyl tetraphenylboronic acid ammonium (B1175870) bromide. This straightforward synthesis route allows for the production of a high-purity product.

The resulting compound is a white to almost white crystalline powder. cymitquimica.com Its key physicochemical properties are summarized in the table below, highlighting its suitability for various applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C40H56BN | cymitquimica.com |

| Molar Mass | 561.69 g/mol | |

| Melting Point | 230-236°C | chemicalbook.com |

| Solubility | Soluble in pyridine, acetone (B3395972), and water. Soluble in acetonitrile (B52724) (0.1 g/mL, clear, colorless). | chemicalbook.com |

Polymer Electrolyte Systems

Polymer electrolytes are a critical component in the development of solid-state batteries and other electrochemical devices, offering improved safety and design flexibility over traditional liquid electrolytes. Tetrabutylammonium tetraphenylborate has demonstrated significant utility in enhancing the performance of these systems through various mechanisms.

Catalysis in Transesterification for Polymer Compatibilization

In the field of polymer blends, achieving miscibility between different polymer types is a major challenge. Tetrabutylammonium tetraphenylborate (TBATPB) has been effectively utilized as a catalyst to promote transesterification reactions between polylactic acid (PLA) and polycarbonate (PC). scientific.netaip.orgresearchgate.net This in-situ reaction during melt extrusion leads to the formation of PLA-PC copolymers, which act as compatibilizers at the interface between the two polymer phases. scientific.netresearchgate.net

The addition of TBATPB, often in conjunction with a co-catalyst like triacetin, results in significant improvements in the mechanical and thermal properties of the PLA/PC blends. scientific.netaip.org Dynamic mechanical thermal analysis of the catalyzed blends reveals the formation of a new glass transition temperature intermediate to that of pure PLA and PC, confirming the presence of the copolymer and enhanced miscibility. scientific.netaip.org This compatibilization leads to a material with improved thermal stability above the glass transition temperature of PLA. scientific.net

| Blend Composition (PLA/PC) | Catalyst System | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|---|

| 70/30 | None | - | - | - | |

| 70/30 | TBATPB/Triacetin | Improved | Improved | Improved | aip.org |

| 50/50 | None | - | - | - | |

| 50/50 | TBATPB/Triacetin | Improved | Improved | Improved | aip.org |